2-Ethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the class of benzofurans, specifically a derivative of 2,3-dihydrobenzofuran. Its molecular formula is with a molecular weight of approximately 192.211 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules.
2-Ethyl-2,3-dihydrobenzofuran can be classified under organic compounds, specifically as a heterocyclic compound containing both carbon and oxygen atoms in its structure. It is recognized for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
The synthesis of 2-ethyl-2,3-dihydrobenzofuran can be achieved through several methods, including:
The process generally involves two main steps:
The molecular structure of 2-ethyl-2,3-dihydrobenzofuran features a fused benzene and furan ring system with an ethyl substituent at the second position of the dihydrobenzofuran ring.
2-Ethyl-2,3-dihydrobenzofuran can participate in various chemical reactions:
The reactions often involve the use of Lewis acids or other catalysts to facilitate transformations, such as rearrangements or functional group modifications.
The mechanism of action for reactions involving 2-ethyl-2,3-dihydrobenzofuran typically involves:
Kinetic studies may provide insights into the rate constants and activation energies associated with these reactions.
The compound is relatively stable under standard conditions but may react under specific catalytic environments or elevated temperatures.
2-Ethyl-2,3-dihydrobenzofuran has several applications in scientific research and industry:
The stereoselective construction of the 2-ethyl-2,3-dihydrobenzofuran scaffold presents significant synthetic challenges due to the creation of a chiral quaternary carbon center at the C2 position. This structural motif is critical for the biological activity of numerous pharmacologically relevant compounds, necessitating the development of robust asymmetric methodologies. Contemporary approaches focus on enantioselective catalysis, chiral auxiliaries, and strategic resolution techniques to achieve precise stereochemical control.
The Baylis–Hillman reaction provides a versatile carbon–carbon bond-forming strategy enabling direct access to densely functionalized intermediates suitable for dihydrobenzofuran annulation. A landmark approach utilizes ethyl acrylate-derived Baylis–Hillman adducts derived from ortho-hydroxyaryl aldehydes as pivotal starting materials. These adducts undergo a carefully orchestrated sequence involving O-alkylation to install an allylic ether moiety, followed by ring-closing metathesis (RCM) using second-generation Grubbs catalysts. This RCM step efficiently constructs the dihydrobenzofuran core while introducing the critical ethylidene side chain at C2 [1].
Subsequent stereocontrol is achieved through enzymatic resolution, which serves as the enantiodetermining step. Lipase-mediated kinetic resolution (e.g., using Candida antarctica lipase B) selectively acylates the (S)-enantiomer of the racemic allylic alcohol intermediate obtained after dihydroxylation and oxidative cleavage of the ethylidene group. This process yields an enantiomerically enriched acetate while leaving the desired (R)-alcohol precursor unreacted. The chiral alcohol is then oxidized under controlled conditions (e.g., using 2-iodoxybenzoic acid) to furnish the corresponding 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid with exceptional enantiomeric excess (>99% ee). This carboxylic acid serves as the direct precursor to (+)-efaroxan, a potent α₂-adrenoceptor antagonist and imidazoline receptor agonist investigated for neurological applications [1].
Table 1: Key Steps in Baylis-Hillman Approach to 2-Ethyl-2,3-Dihydrobenzofuran Carboxylic Acid
Step | Reaction | Key Reagents/Conditions | Stereochemical Outcome |
---|---|---|---|
Initial Adduct Formation | Baylis-Hillman Reaction | Ethyl acrylate, DABCO | Achiral |
Cyclization | Ring-Closing Metathesis (RCM) | Grubbs Catalyst 2nd Generation | Achiral |
Side Chain Functionalization | Dihydroxylation/Cleavage | OsO₄, NaIO₄ | Racemic Allylic Alcohol |
Enantioresolution | Enzymatic Kinetic Resolution | Candida antarctica Lipase B, Vinyl Acetate | >99% ee (R-Alcohol) |
Final Oxidation | Alcohol to Carboxylic Acid | 2-Iodoxybenzoic Acid (IBX) | Configurationally Stable |
This multi-step sequence demonstrates excellent scalability and reproducibility, achieving gram-scale synthesis of the enantioenriched carboxylic acid precursor. The overall yield and enantioselectivity are heavily dependent on the efficiency of the enzymatic resolution, which typically requires careful optimization of solvent systems, temperature, and enzyme loading [1].
Access to enantiopure 2-ethyl-2,3-dihydrobenzofuran derivatives, particularly those serving as advanced intermediates for α₂-adrenoceptor antagonists like efaroxan, leverages chiral auxiliaries to control absolute stereochemistry during cyclization. A prominent strategy employs methyl (S)-2-ethyl-2,3-dihydrobenzofuran-2-carboxylate (CAS# 653578-42-8) as a configurationally stable synthon. This methyl ester, characterized by the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, is synthesized via diastereoselective cyclization [2].
The methodology typically involves the conjugation of a prochiral or racemic carboxylic acid precursor (e.g., derived from the ring-opening of earlier intermediates) with a stoichiometric chiral auxiliary such as (1R,2S)-norephedrine or a Oppolzer’s sultam derivative. The resulting chiral amide or ester enforces facial selectivity during the intramolecular Friedel-Crafts alkylation or related cyclization step. This diastereoselective ring closure generates the dihydrobenzofuran core with high diastereomeric excess (typically >95% de). Subsequent auxiliary removal under mild hydrolytic or reductive conditions then delivers the enantiomerically enriched methyl ester without racemization. The methyl (S)-ester serves as a linchpin intermediate amenable to further transformations; hydrolysis provides the corresponding acid for amide bond formation crucial to efaroxan’s imidazoline pharmacophore, while reduction yields chiral alcohols for alternative derivatization [1] [2].
Table 2: Specifications of Key Chiral Precursor: Methyl (S)-2-ethyl-2,3-dihydrobenzofuran-2-carboxylate
Property | Specification |
---|---|
CAS Registry Number | 653578-42-8 |
Molecular Formula | C₁₂H₁₄O₃ |
Molecular Weight | 206.24 g/mol |
Storage Conditions | Long-term storage in cool, dry environment |
Handling Requirement | For R&D use by technically qualified personnel |
Hazard Classification | Not classified as hazardous material (DOT/IATA) |
This chiral auxiliary approach provides reliable access to gram quantities of material with consistently high enantiopurity, circumventing potential challenges associated with catalytic asymmetric methods for constructing quaternary stereocenters. The robust nature of the methyl ester intermediate facilitates its purification and characterization, ensuring its suitability for multi-step synthetic routes targeting pharmacologically active molecules [2].
While methodologies based on Baylis-Hillman adducts and chiral auxiliaries dominate the synthesis of 2-ethyl-2,3-dihydrobenzofurans, catalytic asymmetric ring-opening (ARO) of epoxides offers a conceptually distinct route to introduce chirality. This strategy typically employs ortho-quinone methide precursors or functionalized aryl epoxides designed for intramolecular nucleophilic attack. Although specific catalytic systems for direct synthesis of the 2-ethyl derivative are less documented in the provided literature, established principles using chiral Lewis acid or organocatalysts for epoxide activation provide a viable framework [1].
A plausible route involves the synthesis of an epoxide-bearing precursor containing a pendant phenolic nucleophile. For example, a styrene oxide derivative with a phenolic -OH group ortho to the epoxide could undergo intramolecular ring-opening. Under catalysis by a chiral Lewis acid complex (e.g., a Salen-Co(III) or Jacobsen-type catalyst) or a chiral ammonium salt (phase-transfer conditions), the epoxide is activated towards nucleophilic attack by the phenoxide ion. This enantioselective exo-tet cyclization would proceed via an SN2-like mechanism, inverting the stereochemistry of the epoxide carbon and forming the tetrahydrofuran ring of the dihydrobenzofuran with concurrent creation of the C2 stereocenter. The ethyl group could be introduced either as part of the epoxide substituent (e.g., from 1,2-epoxybutane derivatives) or installed subsequently on the ring-opened product [1] [5].
Critical factors determining enantioselectivity include the steric and electronic properties of the catalyst, the substitution pattern on the epoxide (terminal epoxides generally show higher selectivity), the tether length and rigidity, and the reaction temperature. Yields and ee values in analogous dihydrobenzofuran syntheses via ARO often reach >90% and >90% ee respectively with optimized catalysts. The resulting chiral 1,2-aminoalcohol or diol motifs (depending on the nucleophile used) could then be further elaborated, potentially involving decarboxylation or deoxygenation steps, to arrive at the 2-ethyl-2,3-dihydrobenzofuran scaffold [5].
Table 3: Potential Epoxide Substrates and Catalysts for Asymmetric Dihydrobenzofuran Synthesis
Epoxide Type | Catalyst System | Key Stereochemical Feature | Potential Challenge |
---|---|---|---|
Styrene Oxide with ortho-OH | (Salen)Co(III) Complexes | Stereoinversion at Benzylic Carbon | Competing endo-tet Cyclization |
Glycidyl Ether with ortho-Electrophile | Chiral Quaternary Ammonium Salts | Control of Quaternary Center Formation | Generation of Reactive ortho-Quinone Methide |
1,2-Epoxy-3-alkenes (with ortho-OH) | Chiral Bronsted Acids | Concomitant Control of Allylic Stereocenters | Polymerization of Vinyl Epoxides |
While this approach offers potential for high atom economy and enantiocontrol directly from achiral starting materials, its application specifically to 2-ethyl-2,3-dihydrobenzofurans requires further development and optimization compared to the more established Baylis-Hillman and chiral auxiliary routes documented for pharmaceutical intermediates like the efaroxan precursor [1] [5].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3